

# A Head-to-Head Comparison of SHR5428 and THZ1 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SHR5428   |           |
| Cat. No.:            | B12394268 | Get Quote |

In the rapidly evolving landscape of cancer therapeutics, targeting transcriptional dependencies has emerged as a promising strategy. Cyclin-dependent kinase 7 (CDK7) plays a pivotal role in regulating both the cell cycle and transcription, making it an attractive target for drug development. This guide provides a detailed comparison of two prominent CDK7 inhibitors, SHR5428 and THZ1, for researchers, scientists, and drug development professionals.

**At a Glance: Key Differences** 

| Feature              | SHR5428                                  | THZ1                                                            |  |
|----------------------|------------------------------------------|-----------------------------------------------------------------|--|
| Mechanism of Action  | Selective, noncovalent inhibitor of CDK7 | Covalent inhibitor of CDK7,<br>also inhibits CDK12 and<br>CDK13 |  |
| Binding Site         | ATP-binding pocket                       | Covalently modifies Cysteine<br>312 outside the kinase domain   |  |
| Oral Bioavailability | Orally active                            | Primarily used in preclinical in vivo studies via injection     |  |
| Selectivity          | High selectivity over other CDKs         | Also inhibits CDK12 and CDK13                                   |  |
| Development Stage    | Preclinical                              | Widely studied in preclinical research                          |  |



**Quantitative Data Summary** 

In Vitro Efficacy: Enzymatic and Cellular Activity

| Compound | Target   | Assay Type | IC50                                                    | Cell Line | Reference |
|----------|----------|------------|---------------------------------------------------------|-----------|-----------|
| SHR5428  | CDK7     | Enzymatic  | 2.3 nM                                                  | -         | [1][2]    |
| CDK7     | Cellular | 6.6 nM     | MDA-MB-468<br>(Triple-<br>Negative<br>Breast<br>Cancer) | [1][2]    |           |
| THZ1     | CDK7     | Enzymatic  | 3.2 nM                                                  | -         | [3][4][5] |
| -        | Cellular | 50 nM      | Jurkat (T-<br>ALL)                                      | [3]       |           |
| -        | Cellular | 0.55 nM    | Loucy (T-<br>ALL)                                       | [3]       | _         |

In Vivo Efficacy: Xenograft Models

| Compound               | Cancer Model                          | Dosing                   | Tumor Growth<br>Inhibition (TGI) | Reference |
|------------------------|---------------------------------------|--------------------------|----------------------------------|-----------|
| SHR5428                | HCC70 (Breast<br>Cancer)<br>Xenograft | 3 mg/kg, PO,<br>daily    | 39%                              | [2]       |
| 10 mg/kg, PO,<br>daily | 61%                                   | [2]                      |                                  |           |
| 30 mg/kg, PO,<br>daily | 83%                                   | [2]                      |                                  |           |
| THZ1                   | KOPTK1 (T-ALL)<br>Xenograft           | 10 mg/kg, twice<br>daily | Efficacy<br>demonstrated         | [3]       |

## Pharmacokinetic Parameters of SHR5428 (2 mg/kg, PO)



| Species | Cmax      | AUC          | T½    | Oral<br>Bioavailabil<br>ity (F) | Reference |
|---------|-----------|--------------|-------|---------------------------------|-----------|
| Mouse   | 116 ng/mL | 139 ng/mL·h  | 0.7 h | 32%                             | [2]       |
| Rat     | 120 ng/mL | 556 ng/mL⋅h  | 2.6 h | 44%                             | [2]       |
| Dog     | 543 ng/mL | 4101 ng/mL·h | 4.9 h | 92%                             | [2]       |

## **Mechanism of Action and Signaling Pathways**

Both **SHR5428** and THZ1 target CDK7, a key component of the transcription factor IIH (TFIIH) complex. TFIIH is essential for initiating transcription by RNA polymerase II (RNAP II) and for nucleotide excision repair. By inhibiting CDK7, these compounds disrupt the phosphorylation of the C-terminal domain (CTD) of RNAP II, leading to a global downregulation of transcription. This is particularly detrimental to cancer cells that are highly dependent on the continuous expression of oncogenes for their survival, a phenomenon known as transcriptional addiction.

Furthermore, CDK7 acts as a CDK-activating kinase (CAK), responsible for activating other CDKs involved in cell cycle progression, such as CDK1, CDK2, CDK4, and CDK6.[6][7] Inhibition of this function can lead to cell cycle arrest.

THZ1's covalent binding to a unique cysteine residue outside the active site provides a high degree of selectivity and potency.[8][9] However, it also exhibits activity against CDK12 and CDK13, which are also involved in transcriptional regulation.[4][10] In contrast, **SHR5428** is a noncovalent inhibitor designed for high selectivity for CDK7 over other CDKs.[11][12]





Click to download full resolution via product page

Mechanism of Action of CDK7 Inhibitors

# **Experimental Protocols Cell Viability Assay**

To determine the half-maximal inhibitory concentration (IC50) of **SHR5428** and THZ1, a common method is the CellTiter-Glo® Luminescent Cell Viability Assay.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.



- Compound Treatment: Cells are treated with a serial dilution of the inhibitor (e.g., from 0.1 nM to 10  $\mu$ M) for a specified period (e.g., 72 hours).
- Lysis and Luminescence Reading: After incubation, CellTiter-Glo® reagent is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
- Data Analysis: The luminescent signal is read using a microplate reader. The IC50 values
  are calculated by plotting the percentage of cell viability against the logarithm of the inhibitor
  concentration and fitting the data to a sigmoidal dose-response curve.

### **Western Blotting**

Western blotting is used to assess the effect of the inhibitors on protein expression and phosphorylation status.

- Cell Lysis: Cells treated with the inhibitors are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-RNAP II CTD, total RNAP II, cleaved PARP, β-actin as a loading control).
- Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo Xenograft Studies

Animal studies are crucial for evaluating the in vivo efficacy of the compounds.



- Tumor Implantation: Immunocompromised mice (e.g., nude or NOD-SCID) are subcutaneously injected with a suspension of cancer cells.
- Tumor Growth and Randomization: When the tumors reach a certain volume (e.g., 100-200 mm³), the mice are randomized into vehicle control and treatment groups.
- Drug Administration: **SHR5428** is administered orally (p.o.) once daily, while THZ1 is typically administered via intraperitoneal (i.p.) or intravenous (i.v.) injection.
- Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
- Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).



Click to download full resolution via product page

General Experimental Workflow

### Conclusion

Both **SHR5428** and THZ1 are potent inhibitors of CDK7 with demonstrated anti-cancer activity in preclinical models. The key distinction lies in their mechanism of action, with **SHR5428** being a selective, noncovalent inhibitor and THZ1 being a covalent inhibitor with a broader kinase profile that includes CDK12 and CDK13. **SHR5428**'s oral bioavailability presents a significant advantage for clinical development.

The choice between these two compounds for research purposes will depend on the specific scientific question. THZ1, with its extensive characterization in the literature, serves as an



excellent tool compound for studying the broader effects of inhibiting transcriptional CDKs. **SHR5428**, on the other hand, represents a more clinically translatable candidate due to its selectivity and favorable pharmacokinetic profile. Further head-to-head studies in various cancer models are warranted to fully elucidate their comparative efficacy and safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel CDK7 inhibitor SHR-5428 is effective in breast cancer models | BioWorld [bioworld.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. THZ1 | CDK7 inhibitor | selective covalent CDK7 inhibitor | TargetMol [targetmol.com]
- 6. Cyclin-dependent kinase 7 inhibitor THZ1 in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Targeting transcription regulation in cancer with a covalent CDK7 inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of SHR5428 as a selective and noncovalent inhibitor of CDK7 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of SHR5428 and THZ1 in Cancer Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12394268#shr5428-versus-thz1-in-cancer-research]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com